molecular formula C23H24O7 B11648631 3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

3-methylbutyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11648631
M. Wt: 412.4 g/mol
InChI Key: NUXARCBXYMZGQK-UHFFFAOYSA-N
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Description

3-METHYLBUTYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. The compound also features a methoxyphenoxy group and a 3-methylbutyl ester moiety, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 3-METHYLBUTYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves several steps, typically starting with the preparation of the chromen-4-one core. One common method involves the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-4-one structure. The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with a suitable leaving group on the chromen-4-one core. Finally, the esterification of the resulting intermediate with 3-methylbutanol yields the target compound .

Chemical Reactions Analysis

3-METHYLBUTYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.

    Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Scientific Research Applications

3-METHYLBUTYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research has shown that derivatives of chromen-4-one exhibit anticancer activity, making this compound a potential candidate for drug development.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of 3-METHYLBUTYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets and pathways. The compound’s chromen-4-one core is known to inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, the methoxyphenoxy group can interact with cellular receptors, modulating signal transduction pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

3-METHYLBUTYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can be compared with other chromen-4-one derivatives, such as:

Properties

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

3-methylbutyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C23H24O7/c1-15(2)10-11-27-22(24)14-28-18-8-9-19-20(12-18)29-13-21(23(19)25)30-17-6-4-16(26-3)5-7-17/h4-9,12-13,15H,10-11,14H2,1-3H3

InChI Key

NUXARCBXYMZGQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC

Origin of Product

United States

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